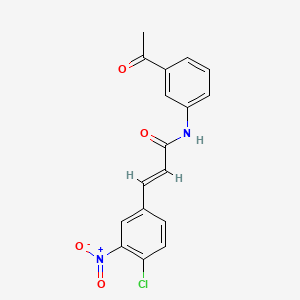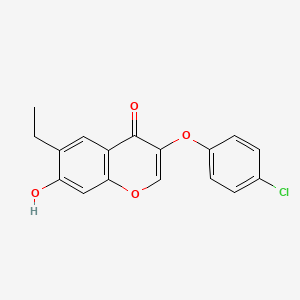![molecular formula C16H13N3O4S B5911611 3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)
3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as nitrofurazone, which is a broad-spectrum antibacterial and antifungal agent. Nitrofurazone has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and protozoa.
Applications De Recherche Scientifique
Nitrofurazone has been extensively studied for its antibacterial and antifungal properties. It has been found to be effective against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Nitrofurazone has also been investigated for its potential use in the treatment of various diseases, including cancer, leishmaniasis, and Chagas disease.
Mécanisme D'action
Nitrofurazone exerts its antibacterial and antifungal effects by inhibiting the synthesis of DNA and RNA in microorganisms. It binds to bacterial and fungal enzymes involved in nucleic acid synthesis, thereby preventing the replication and transcription of DNA and RNA. Nitrofurazone also disrupts the cell membrane of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
Nitrofurazone has been found to have a low toxicity profile in vitro and in vivo. It is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. Nitrofurazone is metabolized by the liver and excreted in the urine. It has been found to have no significant effects on the immune system, hematological parameters, or organ function.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofurazone has several advantages for use in laboratory experiments. It has a broad spectrum of activity against microorganisms, making it useful for testing the susceptibility of different strains to antibacterial and antifungal agents. Nitrofurazone is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, nitrofurazone has some limitations, including its potential to cause false-positive results in some microbiological tests and its limited solubility in aqueous solutions.
Orientations Futures
Nitrofurazone has several potential future directions for research. One area of interest is its potential use in combination with other antibacterial and antifungal agents to enhance their efficacy. Nitrofurazone has also been investigated for its potential use in the treatment of various diseases, including cancer, leishmaniasis, and Chagas disease. Further research is needed to determine the safety and efficacy of nitrofurazone in these applications. Additionally, the development of new synthetic methods for nitrofurazone could lead to improved yields and reduced costs, making it more accessible to researchers and clinicians.
Méthodes De Synthèse
Nitrofurazone is synthesized by the reaction of 5-nitro-2-furaldehyde with ethyl cyanoacetate in the presence of ammonium thiocyanate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of nitrofurazone is typically around 60-70%.
Propriétés
IUPAC Name |
(5Z)-3-ethyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-18-15(20)13(17-16(18)24)9-12-7-8-14(23-12)10-3-5-11(6-4-10)19(21)22/h3-9H,2H2,1H3,(H,17,24)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAYTFXAILPRAE-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-ethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911538.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)